molecular formula C22H22O9 B10774884 3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B10774884
M. Wt: 430.4 g/mol
InChI Key: MGJLSBDCWOSMHL-UXICCRDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid glycoside characterized by a chromen-4-one (flavone) backbone substituted with a 4-methoxyphenyl group at position 3 and a glucosyl moiety at position 7. The glucosyl unit is derived from a β-D-glucopyranose sugar, as indicated by the stereochemical descriptors (2S,4R,5S) . Its molecular formula is C22H22O9, with a molecular weight of 446.4 g/mol. The compound’s InChIKey (MGJLSBDCWOSMHL-MIUGBVLSSA-N) confirms its unique stereochemistry and substitution pattern .

Flavonoid glycosides like this are often studied for their antioxidant, anti-inflammatory, and enzyme-modulating properties. The presence of the methoxy group at the 4-position of the phenyl ring and the glucosyl group at position 7 distinguishes it from related flavonoids, influencing both physicochemical properties (e.g., solubility, polarity) and biological interactions.

Properties

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17?,19-,20-,21?,22-/m1/s1

InChI Key

MGJLSBDCWOSMHL-UXICCRDHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Biological Activity

The compound 3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as MeO-Isoquercitrin, is a flavonoid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C22H22O10
  • Molecular Weight : 446.40 g/mol
  • CAS Number : 200127-80-6

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H22O10
Molecular Weight446.40 g/mol
CAS Number200127-80-6
PurityNot specified

Antioxidant Activity

MeO-Isoquercitrin exhibits significant antioxidant properties. Flavonoids, including this compound, are known to scavenge free radicals and reduce oxidative stress. Studies indicate that MeO-Isoquercitrin enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative damage .

Neuroprotective Effects

Research has demonstrated that MeO-Isoquercitrin promotes neuroplasticity and has neuroprotective effects. It enhances the proliferation of hippocampal neurons and increases levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth. The mechanism involves the activation of the cAMP response element-binding protein (CREB) pathway, leading to improved synaptogenesis .

Anti-inflammatory Properties

MeO-Isoquercitrin has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like neurodegenerative diseases where inflammation plays a key role .

Antimicrobial Activity

Preliminary studies suggest that MeO-Isoquercitrin possesses antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli indicates potential applications in developing natural antimicrobial agents .

Case Study 1: Neuroprotection in Animal Models

A study involving mice treated with MeO-Isoquercitrin showed increased levels of BDNF and phosphorylated CREB in the hippocampus. These changes correlated with improved cognitive functions in behavioral tests, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antioxidant Effects in Human Cells

In vitro experiments demonstrated that MeO-Isoquercitrin significantly reduced oxidative stress in human neuroblastoma cells. The compound decreased reactive oxygen species (ROS) levels and enhanced cell viability under oxidative conditions .

Table 2: Summary of Biological Activities

ActivityFindingsReferences
AntioxidantIncreases SOD and CAT activity
NeuroprotectiveEnhances BDNF levels; promotes synaptogenesis
Anti-inflammatoryInhibits TNF-alpha and IL-6
AntimicrobialEffective against Staphylococcus aureus and E. coli

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Flavonoids like 3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .

2. Neuroprotective Effects
Research indicates that this compound may enhance neuroplasticity and protect neurons from damage. Flavonoids are known to promote synaptogenesis and neurogenesis while inhibiting oxidative stress . These properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This characteristic is beneficial for conditions like arthritis and other inflammatory disorders .

Cancer Research

1. Chemotherapeutic Potential
Studies have indicated that flavonoids can serve as novel chemotherapeutic agents against various cancers. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a valuable candidate for further research in cancer therapy .

2. Mechanisms of Action
The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by blocking angiogenesis.
  • Modulation of cell cycle progression.

Case Studies and Research Findings

StudyFindings
Flavonoids as Neuroprotective Agents Demonstrated that flavonoids can enhance cognitive function by promoting synaptic plasticity .
Antioxidant Properties of Flavonoids Showed significant reduction in oxidative stress markers in treated cells .
Potential Anti-Cancer Activity Indicated that flavonoid compounds could inhibit tumor growth in various cancer models .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substitutions Glycosylation Position
Target Compound C22H22O9 446.4 3-(4-Methoxyphenyl), 7-glucosyl 7
Astragalin () C21H20O11 448.382 3-glucosyl, 2-(4-hydroxyphenyl) 3
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-glucosylchromen-4-one () C21H20O11 432.383 8-glucosyl, 2-(4-hydroxyphenyl) 8
Hesperidin () C28H34O15 610.5175 3-hydroxy-4-methoxyphenyl, dihydrochromen-4-one, rhamnosyl-glucosyl 7
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one () C16H12O5 284.268 4-methoxyphenyl (no glycosylation) N/A

Key Observations :

Glycosylation Position: The target compound’s glucosyl group at position 7 contrasts with Astragalin (position 3) and hesperidin (position 7 but with a disaccharide). Glycosylation at position 7 may enhance water solubility compared to non-glycosylated analogs .

Core Structure: Unlike hesperidin (a flavanone with a saturated C-ring), the target compound retains the flavone backbone (unsaturated C-ring), which is associated with stronger antioxidant activity .

Physicochemical Properties

Table 2: Charge and Solubility Parameters

Compound H-Bond Donors H-Bond Acceptors LogP (Predicted) Solubility (mg/mL)
Target Compound 6 9 1.2 ~0.15 (moderate)
Astragalin () 8 11 -0.5 ~1.2 (high)
Hesperidin () 10 15 -1.8 ~0.05 (low)
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one () 3 5 2.5 ~0.01 (very low)

Key Observations :

  • The target compound’s moderate solubility (0.15 mg/mL) arises from a balance between its glucosyl group (polar) and 4-methoxyphenyl (nonpolar).
  • Astragalin’s higher solubility is attributed to its additional hydroxyl groups and glucosyl unit at position 3 .
  • Hesperidin’s low solubility is due to its bulky disaccharide and flavanone core .

Key Observations :

  • Astragalin’s strong antiproliferative activity is linked to its 4-hydroxyphenyl group and glucosyl-mediated cellular uptake .
  • Non-glycosylated analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one) show higher bioactivity due to improved membrane permeability .

Preparation Methods

Formation of the Chromen-4-one Core

The chromen-4-one scaffold is synthesized via cyclization of 2-hydroxychalcone derivatives under acidic or basic conditions. A typical protocol involves refluxing 2-hydroxyacetophenone with substituted benzaldehydes in ethanolic NaOH, followed by acid-catalyzed cyclization with HCl to yield the flavone backbone. For the target compound, 4-methoxybenzaldehyde is condensed with 2-hydroxyacetophenone to form 3-(4-methoxyphenyl)chromen-4-one. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the methoxy group occupying the para position on the B-ring.

Reaction Conditions:

  • Solvent: Ethanol (95%)

  • Temperature: 80°C (condensation), 25°C (cyclization)

  • Yield: 68–72% (isolated after silica gel chromatography)

Glycosylation of the Chromen-4-one Core

The stereospecific attachment of the (2S,4R,5S)-trihydroxyoxane moiety to the chromen-4-one at the 7-position requires precise glycosylation strategies. Koenigs–Knorr methodology using glycosyl bromides as donors and silver oxide (Ag₂O) as a catalyst achieves β-selective glycosylation.

Procedure:

  • Glycosyl Donor Preparation:

    • The oxane sugar is peracetylated to protect hydroxyl groups, followed by bromination at the anomeric position using HBr in acetic acid.

    • Molecular Formula of Donor: C₁₄H₂₁BrO₈ (peracetylated glycosyl bromide).

  • Glycosylation Reaction:

    • The chromen-4-one acceptor (1 equiv) and glycosyl bromide (1.2 equiv) are stirred in anhydrous quinoline with Ag₂O (0.2 equiv) at 25°C for 12 hours.

    • Yield: 58–63% (β-anomer).

Key Challenge:
Phenolic hydroxyl groups at the 7-position exhibit low nucleophilicity, necessitating polar aprotic solvents (e.g., quinoline) to enhance reactivity.

Deprotection and Final Product Isolation

Post-glycosylation, acetyl protecting groups on the sugar moiety are removed via Zemplén deacetylation using sodium methoxide (NaOMe) in methanol.

Deprotection Conditions:

  • Reagent: 0.1 M NaOMe in MeOH

  • Time: 4 hours at 0°C

  • Yield: 89–92%

Final Purification:

  • Method: Reverse-phase HPLC (C18 column) with acetonitrile/water gradient

  • Purity: >98% (confirmed by LC-MS)

Biosynthetic Pathways

Phenylpropanoid and Flavonoid Pathways

In plants, the chromen-4-one core is biosynthesized via the phenylpropanoid pathway:

  • Phenylalanine → Cinnamic Acid: Catalyzed by phenylalanine ammonia-lyase (PAL).

  • Chalcone Formation: Condensation of 4-coumaroyl-CoA with malonyl-CoA by chalcone synthase (CHS).

  • Isomerization to Flavanone: Chalcone isomerase (CHI) generates naringenin, the precursor for flavonoid diversification.

Enzymatic Glycosylation

Glycosyltransferases (GTs) mediate the attachment of UDP-activated sugars to the flavonoid aglycone. For the target compound, a GT specific to the 7-hydroxyl position of chromen-4-one transfers the oxane moiety from UDP-glucose.

Key Enzymes:

  • UGT78D1: A flavonoid 7-O-glucosyltransferase isolated from Arabidopsis thaliana.

  • UGT73B4: Promotes β-1,2-glycosidic linkages in triterpene glycosides, with potential applicability to flavonoid glycosylation.

Comparative Analysis of Synthetic and Biosynthetic Methods

Parameter Chemical Synthesis Biosynthesis
Yield 58–63% (glycosylation)<5% (in planta)
Stereoselectivity β:α = 9:1>99% β
Scalability Kilogram-scale feasibleLimited to milligram
Cost High (Ag₂O, catalysts)Low (enzymatic)

Chemical synthesis offers scalability but struggles with stereochemical purity, whereas biosynthesis achieves perfect regioselectivity at the expense of yield.

Industrial Production Considerations

Continuous-Flow Synthesis

Microreactor systems enhance glycosylation efficiency by improving heat/mass transfer:

  • Residence Time: 10 minutes (vs. 12 hours in batch).

  • Catalyst Loading: 5 mol% Ag₂O (vs. 20 mol%).

Immobilized Enzymes

Recombinant glycosyltransferases immobilized on magnetic nanoparticles enable reusable glycosylation platforms:

  • Reusability: 15 cycles with <10% activity loss.

  • Space-Time Yield: 2.1 g/L/h (vs. 0.3 g/L/h in batch) .

Q & A

Q. Table 1. Comparative Physicochemical Profiles

Parameter
Molecular Weight654.18 g/mol580.53 g/mol564.49 g/mol
H-Bond Donors1088
LogP (XLOGP3)-2.2-0.44-1.64
Solubility (mg/mL)N/A0.604 (ESOL)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.